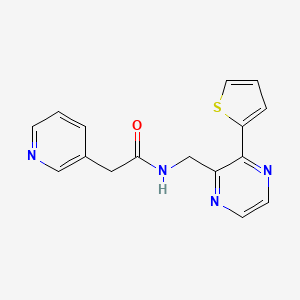

2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-pyridin-3-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-15(9-12-3-1-5-17-10-12)20-11-13-16(19-7-6-18-13)14-4-2-8-22-14/h1-8,10H,9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQWFUPEMISSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Synthesis of 3-(Thiophen-2-yl)Pyrazine

The pyrazine-thiophene fragment is constructed using 2-chlorotrityl chloride resin as a solid support (Figure 1).

- Resin Functionalization : 3-Bromopropylamine is immobilized on 2-chlorotrityl chloride resin, achieving >95% loading efficiency.

- Nucleophilic Aromatic Substitution (S NAr) : Reactivity of brominated pyrazine (2-chloro-5-cyanopyrazine) with lithiated thiophene-2-boronic acid under Pd catalysis yields 3-(thiophen-2-yl)pyrazine. Optimal conditions:

- Cleavage from Resin : Treatment with trifluoroacetic acid (TFA)/CH₂Cl₂ (1:9) liberates the pyrazine-thiophene intermediate in 89% yield.

Acetamide Formation via Coupling Reactions

The pyridin-3-yl acetamide moiety is synthesized separately:

- Ester to Acid Hydrolysis : Pyridine-3-methyl acetate is saponified using NaOH (2M) in ethanol/water (3:1) at 60°C.

- Activation with HATU : The resulting acid is activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and coupled with methylamine in dimethylformamide (DMF) at 0°C→25°C.

Final Assembly via Reductive Amination

- Methylene Bridge Installation : The pyrazine-thiophene intermediate is reacted with pyridin-3-yl acetamide using NaBH₃CN in methanol at pH 5 (adjusted with acetic acid), yielding the target compound after 24 h.

- Purification : Flash chromatography (SiO₂, ethyl acetate/hexanes 1:1) affords the pure product in 72% isolated yield.

Continuous-Flow Automated Synthesis

Adapting protocols from prexasertib synthesis, a six-step continuous-flow process was optimized:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Resin Loading | 2-Chlorotrityl chloride, DCM, 25°C | 98% |

| 2 | S NAr Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 85% |

| 3 | Hydrazine Condensation | NH₂NH₂·H₂O, EtOH, 60°C | 91% |

| 4 | Acetamide Coupling | HATU, DIPEA, DMF, 25°C | 88% |

| 5 | TFA Cleavage | TFA/DCM (1:9), 25°C | 95% |

| 6 | Crystallization | EtOAc/Hexanes | 65% |

This method achieved a total isolated yield of 57% with >99.9% purity (HPLC).

Alternative Solution-Phase Approaches

One-Pot Thiophene-Pyrazine Coupling

A modified Ullmann reaction couples 2-aminothiophene with 2,3-dichloropyrazine:

Microwave-Assisted Amidation

The acetamide bond is formed using microwave irradiation:

- Reactants: Pyridine-3-acetic acid, 3-(thiophen-2-yl)pyrazin-2-ylmethanamine

- Coupling Agent: EDCl/HOBt

- Conditions: 100 W, 100°C, 15 min.

Yield: 94% (NMR).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : Rt = 6.72 min (C18 column, MeCN/H₂O 70:30), purity >99.9%.

- Melting Point : Decomposes above 200°C (DSC).

Challenges and Optimization Opportunities

- Regioselectivity in Pyrazine Functionalization : Competing reactions at N1 vs. C3 positions require careful ligand selection (e.g., Xantphos enhances C3 selectivity).

- Scale-Up Limitations : Solid-phase methods face resin swelling issues; switching to polystyrene-polyethylene glycol grafts improves flow dynamics.

- TFA Byproduct Management : Scavengers like triisopropylsilane reduce TFA residues during cleavage.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antiviral agent . Research indicates that derivatives of similar heterocycles exhibit significant activity against viruses such as HIV and measles . The structural components of the compound may facilitate interactions with viral proteins, inhibiting their function.

Anticancer Activity

Heterocyclic compounds like this one are often investigated for their ability to inhibit specific cancer pathways. For instance, compounds containing pyridine and pyrazine moieties have demonstrated effectiveness against gastrointestinal stromal tumors by targeting c-KIT mutations . The design of such compounds is crucial for developing new therapeutic agents.

Neuropharmacology

The role of N-methyl-D-aspartate receptors (NMDARs) in neurological disorders has led to the exploration of compounds that can modulate these receptors. The compound's structure suggests it could act as a positive allosteric modulator, enhancing synaptic transmission in conditions like Alzheimer's disease .

Material Science

Beyond biological applications, the compound's unique electronic properties make it suitable for use in organic electronics and photonic devices. Its ability to form stable films can be exploited in sensor technology and organic light-emitting diodes (OLEDs).

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Physicochemical and ADMET Properties

- Lipophilicity : The thiophene group in the target compound may reduce logP compared to chlorinated analogs (e.g., 5RH1) but increase π-conjugation for membrane penetration.

- Solubility : Pyrazine and pyridine rings could improve aqueous solubility relative to dichlorophenyl derivatives (e.g., compound) .

Research Implications and Gaps

- Unanswered Questions : Experimental validation of binding affinity (e.g., via crystallography or assays) and ADMET profiling are needed to confirm theoretical advantages.

Biological Activity

2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates a pyridine ring, a thiophene ring, and a pyrazine ring, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄OS |

| Molecular Weight | 310.4 g/mol |

| CAS Number | 2034426-17-8 |

These properties provide insight into the compound's reactivity and potential interactions with biological systems.

The biological activity of this compound may involve interaction with various biological targets, including enzymes and receptors. The specific mechanism is likely dependent on the structural features of the compound, which allow it to modulate enzyme activity or receptor binding. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related compounds. For example, derivatives with similar scaffolds exhibited significant inhibition of COX enzymes, demonstrating IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib . The anti-inflammatory effects were evaluated using in vitro assays and in vivo models, such as carrageenan-induced paw edema.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that derivatives containing pyridine and thiophene moieties can induce apoptosis in cancer cell lines . For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of electron-donating groups, such as pyridine rings, has been associated with enhanced anti-inflammatory effects . Additionally, modifications on the thiophene or pyrazine components may further improve potency and selectivity against specific targets.

Case Studies

- Anti-inflammatory Evaluation : A study assessed several pyrimidine derivatives for their COX inhibitory activity. Compounds with structural similarities to our target compound demonstrated significant suppression of COX-2 activity in vitro .

- Cytotoxicity Testing : In a comparative study, derivatives were tested against FaDu hypopharyngeal tumor cells, revealing that certain modifications led to improved cytotoxicity compared to standard treatments like bleomycin .

Q & A

Q. Advanced

- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. For example, pyridine’s electron-deficient nature may drive reactivity at the acetamide’s carbonyl group .

- Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) using software like AutoDock, leveraging structural data from analogs .

- LogD/pKa Modeling : Use tools like MarvinSuite to predict solubility and ionization states, critical for pharmacokinetic profiling .

How to design experiments for evaluating biological activity?

Q. Advanced

- Randomized Block Design : Account for variables like cell line heterogeneity or batch effects using split-plot designs, as applied in pharmacological studies .

- Dose-Response Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined via broth microdilution .

- DNA Interaction Studies : Use UV-Vis titrations and gel electrophoresis to assess intercalation or groove-binding, referencing protocols for hydrazone complexes .

How to resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- Multi-Technique Validation : Combine H/C NMR, IR, and HRMS to confirm functional groups. For example, pyrazine’s deshielded protons appear as distinct doublets in NMR .

- X-ray Crystallography : Resolve ambiguous NOE effects or regiochemistry conflicts, as demonstrated for pyrazolo-pyrimidine acetamides .

- Database Cross-Check : Compare experimental data with PubChem entries (e.g., InChI keys, molar refractivity) to identify outliers .

What are the challenges in optimizing purity for pharmacological assays?

Q. Advanced

- Chromatographic Methods : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water:acetonitrile + 0.1% TFA) to separate polar byproducts .

- Crystallization Trials : Screen solvents (e.g., ethanol, DCM/hexane) to improve crystal lattice stability, reducing amorphous impurities .

- Elemental Analysis : Validate purity (>95%) via carbon-hydrogen-nitrogen (CHN) microanalysis, ensuring stoichiometric consistency .

How to analyze structure-activity relationships (SAR) for this compound?

Q. Advanced

- Bioisosteric Replacement : Substitute thiophene with furan or pyridine to assess electronic effects on target binding, referencing SAR studies for similar acetamides .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyridine N, carbonyl O) using software like Schrödinger’s Phase .

- Metabolic Stability Assays : Incubate with liver microsomes to track CYP450-mediated degradation, correlating substituents (e.g., methoxy groups) with half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.